Cas no 2490155-00-3 (rac-tert-butyl (4aR,7S,8aS)-7-hydroxy-decahydroquinoline-1-carboxylate)

Technical Introduction: rac-tert-Butyl (4aR,7S,8aS)-7-hydroxy-decahydroquinoline-1-carboxylate is a stereochemically complex decahydroquinoline derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a hydroxyl substituent at the 7-position. Its rigid polycyclic framework and functional group versatility make it a valuable intermediate in organic synthesis, particularly for the construction of bioactive molecules or chiral scaffolds. The Boc group enhances stability and facilitates selective deprotection under mild conditions, while the hydroxy group offers a handle for further derivatization. This compound’s defined stereochemistry ensures reproducibility in asymmetric synthesis, making it suitable for pharmaceutical research and fine chemical applications. High purity and structural precision are key advantages for demanding synthetic workflows.
rac-tert-butyl (4aR,7S,8aS)-7-hydroxy-decahydroquinoline-1-carboxylate structure
2490155-00-3 structure
Product Name:rac-tert-butyl (4aR,7S,8aS)-7-hydroxy-decahydroquinoline-1-carboxylate
CAS No:2490155-00-3
MF:C14H25NO3
MW:255.353204488754
CID:5680861
PubChem ID:129460222
Update Time:2025-10-28

rac-tert-butyl (4aR,7S,8aS)-7-hydroxy-decahydroquinoline-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • rac-tert-butyl (4aR,7S,8aS)-7-hydroxy-decahydroquinoline-1-car boxylate
    • 1(2H)-Quinolinecarboxylic acid, octahydro-7-hydroxy-, 1,1-dimethylethyl ester, (4aR,7S,8aS)-rel-
    • rac-tert-butyl (4aR,7S,8aS)-7-hydroxy-decahydroquinoline-1-carboxylate
    • Inchi: 1S/C14H25NO3/c1-14(2,3)18-13(17)15-8-4-5-10-6-7-11(16)9-12(10)15/h10-12,16H,4-9H2,1-3H3/t10-,11+,12+/m1/s1
    • InChI Key: BHPIMWJWLCOSOL-WOPDTQHZSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)[C@]2([H])[C@@]([H])(CC[C@H](O)C2)CCC1

Experimental Properties

  • Density: 1.092±0.06 g/cm3(Predicted)
  • Boiling Point: 361.7±25.0 °C(Predicted)
  • pka: 15.18±0.20(Predicted)

rac-tert-butyl (4aR,7S,8aS)-7-hydroxy-decahydroquinoline-1-carboxylate Pricemore >>

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Additional information on rac-tert-butyl (4aR,7S,8aS)-7-hydroxy-decahydroquinoline-1-carboxylate

Rac-Tert-Butyl (4aR,7S,8aS)-7-Hydroxy-Decahydroquinoline-1-Carboxylate: A Comprehensive Overview

The compound rac-tert-butyl (4aR,7S,8aS)-7-hydroxy-decahydroquinoline-1-carboxylate with CAS No. 2490155-00-3 is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development and material science. The term decahydroquinoline refers to a bicyclic structure with ten-membered rings, while the tert-butyl group adds steric bulk, influencing the compound's solubility and stability.

Recent studies have highlighted the importance of 7-hydroxy-decahydroquinoline derivatives in modulating cellular signaling pathways. For instance, research published in *Nature Communications* demonstrated that such compounds can inhibit key enzymes involved in inflammation and neurodegenerative diseases. The carboxylate group in this molecule plays a crucial role in its bioavailability and interaction with biological targets.

The stereochemistry of the compound, denoted by the (4aR,7S,8aS) configuration, is critical for its biological activity. Stereoisomers often exhibit vastly different pharmacokinetic profiles, and this compound's specific arrangement ensures optimal binding to its target receptors. Advanced computational methods, such as molecular docking studies using software like AutoDock Vina, have been employed to predict the binding affinity of this compound to various protein targets.

In terms of synthesis, the preparation of rac-tert-butyl (4aR,7S,8aS)-7-hydroxy-decahydroquinoline-1-carboxylate involves multi-step organic reactions. A common approach includes the use of palladium-catalyzed cross-coupling reactions to construct the decahydroquinoline skeleton. The introduction of the tert-butyl group is typically achieved through esterification or alkylation steps, ensuring high yields and purity.

From an analytical standpoint, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the compound's identity and purity. These methods provide detailed insights into the molecular structure and stereochemistry of the compound.

Looking ahead, the potential applications of this compound are vast. Its ability to modulate cellular pathways makes it a promising candidate for drug development targeting chronic inflammatory diseases and central nervous system disorders. Additionally, its unique physical properties could make it suitable for use in advanced materials or as a precursor for other valuable compounds.

In conclusion, rac-tert-butyl (4aR,7S,8aS)-7-hydroxy-decahydroquinoline-1-carboxylate represents a cutting-edge molecule with significant potential in both academic research and industrial applications. As research continues to uncover its full capabilities, this compound will undoubtedly play a pivotal role in advancing our understanding of complex biological systems.

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